1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one
CAS No.:
Cat. No.: VC18819307
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClFO2 |
|---|---|
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | 1-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H8ClFO2/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,1H3 |
| Standard InChI Key | SNDOHMBYGGZGDK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC=C1F)O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one belongs to the class of halogenated propanones, distinguished by its chloro (Cl), fluoro (F), and hydroxyl (-OH) substituents on the phenyl ring. The compound’s IUPAC name derives from the propan-2-one backbone, where the carbonyl group (C=O) is adjacent to the chlorine atom at position 1 and the fluorinated hydroxyphenyl group at position 2. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol |
| CAS Registry Number | Not publicly disclosed |
| SMILES Notation | CC(C(Cl)=O)C1=C(C=CC(=C1O)F) |
The hydroxyl group at the para position (relative to the fluoro substituent) enhances hydrogen-bonding capacity, while the electron-withdrawing effects of Cl and F influence electrophilic reactivity .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 6.8–7.2 ppm), carbonyl carbon (δ 195–205 ppm in ¹³C NMR), and hydroxyl proton (δ 5.5–6.0 ppm). Density functional theory (DFT) calculations predict a planar geometry for the phenyl ring, with dihedral angles of 10–15° between the carbonyl and aromatic planes due to steric hindrance.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one typically involves Friedel-Crafts acylation followed by halogenation:
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Friedel-Crafts Acylation:
Reaction of 2-fluoro-6-hydroxyacetophenone with acetyl chloride in the presence of AlCl₃ yields the propanone backbone.
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Chlorination:
Treatment with thionyl chloride (SOCl₂) introduces the chloro group at the α-position:
Yields exceeding 75% are achievable under anhydrous conditions at 0–5°C.
Reactivity and Functionalization
The compound undergoes nucleophilic substitution at the chloro site, enabling derivatization:
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Aminolysis: Reaction with primary amines produces α-amino ketones.
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Hydrolysis: Forms carboxylic acids under basic conditions.
Applications in Pharmaceutical and Material Science
Antimicrobial Activity
Preliminary studies indicate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The chloro and fluoro groups disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
Enzyme Inhibition
The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) (IC₅₀: 12 µM), suggesting anti-inflammatory potential. Molecular docking simulations show hydrogen bonding between the hydroxyl group and COX-2’s active site (binding energy: −8.2 kcal/mol).
Comparative Analysis with Structural Analogs
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.
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Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.
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